![molecular formula C30H36O9 B13827003 methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)
methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[86003,8011,15]hexadeca-5,11-dien-9-yl]acetate is a complex organic compound with a unique structure It features multiple chiral centers and a furan ring, making it an interesting subject for chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate typically involves multiple steps. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the furan ring and the acetoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as crystallization, filtration, and purification to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.
Applications De Recherche Scientifique
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate has several scientific research applications:
Chemistry: It can be used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C30H36O9 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C30H36O9/c1-15-19(18-9-11-36-14-18)12-20-24(15)30(6)21(13-23(34)35-7)29(5)22(33)8-10-28(4,39-17(3)32)26(29)25(27(30)38-20)37-16(2)31/h8-11,14,19-21,25-27H,12-13H2,1-7H3/t19-,20-,21-,25-,26+,27+,28-,29+,30-/m1/s1 |
Clé InChI |
VSNNVVACPQEARN-DLLMLBMMSA-N |
SMILES isomérique |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
SMILES canonique |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


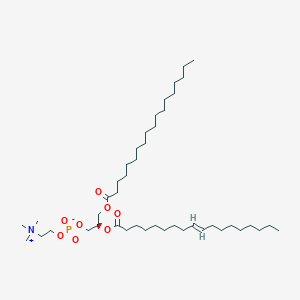
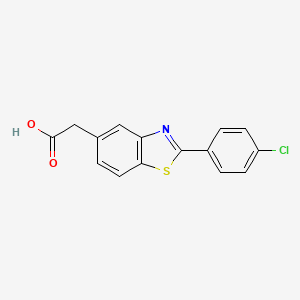
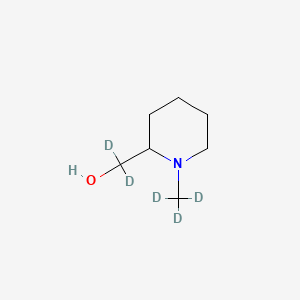
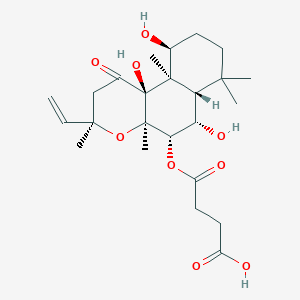
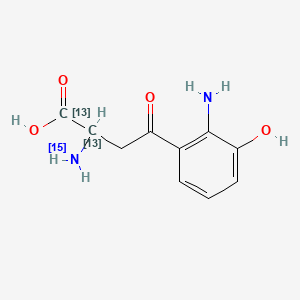
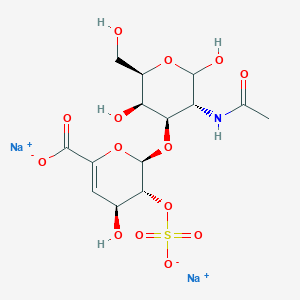
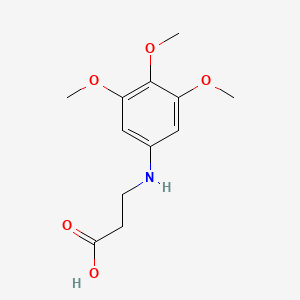
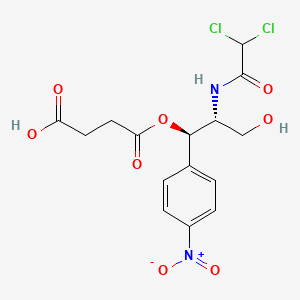



![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


